

Propylene glycol dibenzoate IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene glycol dibenzoate*

Cat. No.: *B099542*

[Get Quote](#)

An In-depth Technical Guide to **Propylene Glycol Dibenzoate** for Researchers and Drug Development Professionals

Abstract

Propylene glycol dibenzoate is a versatile diester with a favorable safety profile and a wide range of applications, particularly as a non-phthalate plasticizer and solvent. Its high solvating power, low volatility, and compatibility with numerous polymers make it a valuable excipient in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and applications, with a specific focus on its relevance to drug development.

Chemical Identity

Propylene glycol dibenzoate is a diester formed from the reaction of propylene glycol with benzoic acid.

- IUPAC Name: 2-benzyloxypropyl benzoate
- Synonyms: Propane-1,2-diyl dibenzoate, 1,2-Propanediol dibenzoate[1]
- CAS Number: 19224-26-1
- Chemical Formula: $C_{17}H_{16}O_4$

- Molecular Structure:

- SMILES: CC(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
- InChI: InChI=1S/C17H16O4/c1-13(21-17(19)15-10-6-3-7-11-15)12-20-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

Physicochemical Properties

Propylene glycol dibenzoate is a colorless, transparent, and oily liquid with a faint, pleasant odor.^{[2][3]} It is known for its excellent compatibility with a wide range of polymers and resins.^[2] Key quantitative properties are summarized in Table 1.

Property	Value	References
Molecular Weight	284.31 g/mol	
Density	1.157 - 1.163 g/cm ³ @ 25.00 °C	[3][4]
Boiling Point	232 °C @ 12 mmHg	[3]
Melting Point	-3 °C	[3]
Flash Point	112.78 °C (235.00 °F) TCC	[4]
Refractive Index	1.542 - 1.547 @ 20.00 °C	[3][4]
Solubility	Insoluble in water; soluble in organic solvents and oils.	[3]
XLogP3	3.8	

Synthesis and Manufacturing

Propylene glycol dibenzoate is primarily synthesized through the esterification of propylene glycol with benzoic acid. An alternative method involves the transesterification of methylbenzoate with propylene glycol.

Experimental Protocols

Protocol 1: Laboratory-Scale Esterification of Propylene Glycol with Benzoic Acid

This protocol is adapted from a general Fischer esterification procedure and a specific study on the esterification of benzoic acid with propylene glycol.[\[4\]](#)

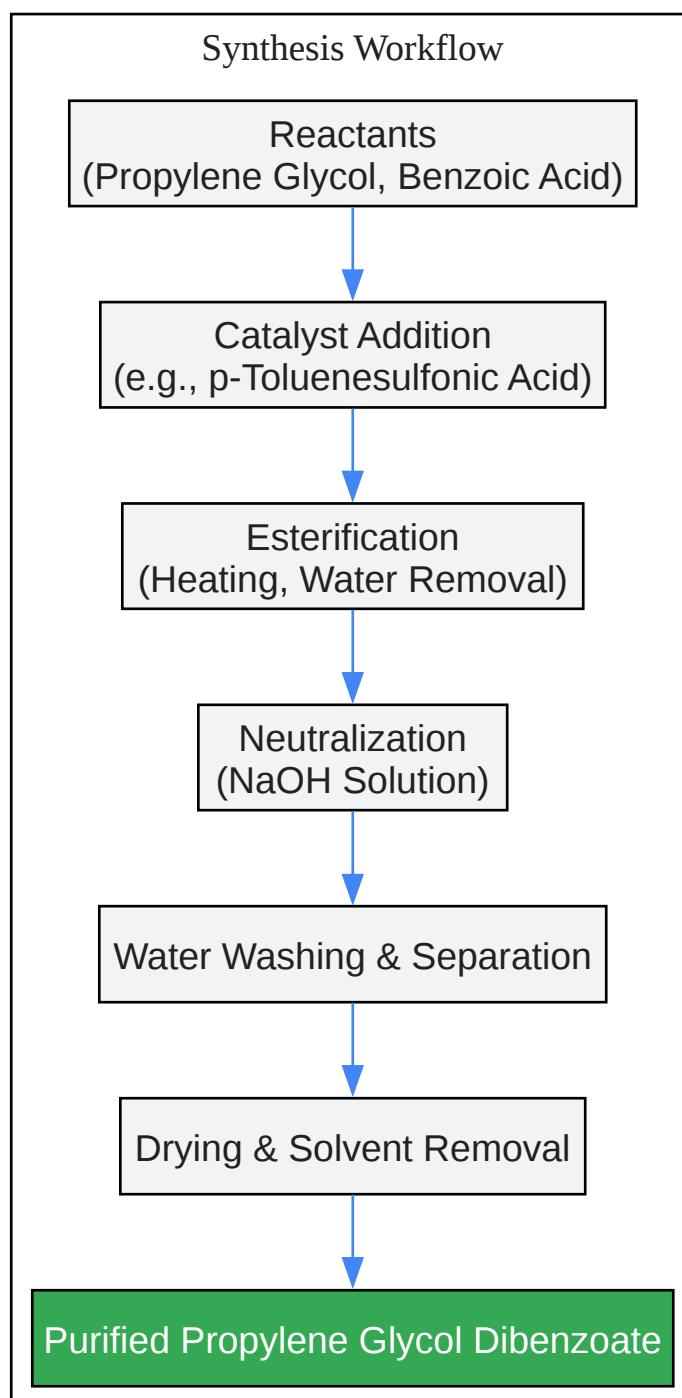
Materials:

- Benzoic Acid (1.0 mol)
- 1,2-Propylene Glycol (>99.5%, 2.0 mol)
- p-Toluenesulfonic acid monohydrate (catalyst, 0.2% of total raw material weight)
- Toluene (solvent)
- 5% Sodium Bicarbonate solution
- Saturated Sodium Chloride solution
- Anhydrous Magnesium Sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid, 1,2-propylene glycol, p-toluenesulfonic acid, and toluene. A molar ratio of 1:2 (benzoic acid to propylene glycol) is used.
- Esterification: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the collected water or by determining the acid value of the reaction mixture at set time intervals.
- Work-up: Once the reaction is complete (i.e., no more water is collected), cool the mixture to room temperature.
- Neutralization: Transfer the mixture to a separatory funnel. Wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzoic acid. Caution should be exercised due to potential CO₂ evolution.

- **Washing:** Subsequently, wash the organic layer with a saturated sodium chloride solution to remove any remaining aqueous components.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. The solvent (toluene) and any excess propylene glycol can be removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude **propylene glycol dibenzoate** can be further purified by vacuum distillation to yield the final high-purity product.


Protocol 2: Industrial Production Workflow

This protocol outlines a common industrial-scale process for producing dibenzoate esters.[\[5\]](#)[\[6\]](#)

Process Flow:

- **Charging Reactor:** A reaction kettle is charged with proportionally weighed benzoic acid and propylene glycol.[\[5\]](#) The molar ratio is typically around 2.1:1 (benzoic acid to glycol) to favor the formation of the diester product.[\[6\]](#)
- **Catalyst Addition:** A catalyst, such as stannous chloride or sodium bisulfate, is added to the mixture.[\[5\]](#)
- **Esterification Reaction:** The mixture is heated (e.g., up to 230 °C) with constant stirring. Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards product formation.[\[6\]](#)
- **Neutralization:** After the reaction is substantially complete, the mixture is cooled and pumped to a neutralization kettle. An aqueous solution of NaOH (e.g., 5%) is added to neutralize unreacted benzoic acid and the catalyst.[\[5\]](#)
- **Washing & Separation:** The mixture is washed with water. After settling, the layers are separated to remove the aqueous phase containing salts and impurities.[\[5\]](#)
- **Decoloring & Drying:** The crude product may undergo a decolorizing step (e.g., with H₂O₂) followed by another water wash. The product is then heated under vacuum to remove residual water.[\[6\]](#)

- Filtration: The final step is filtration to remove any remaining solid impurities, yielding the finished **propylene glycol dibenzoate** product.[5]

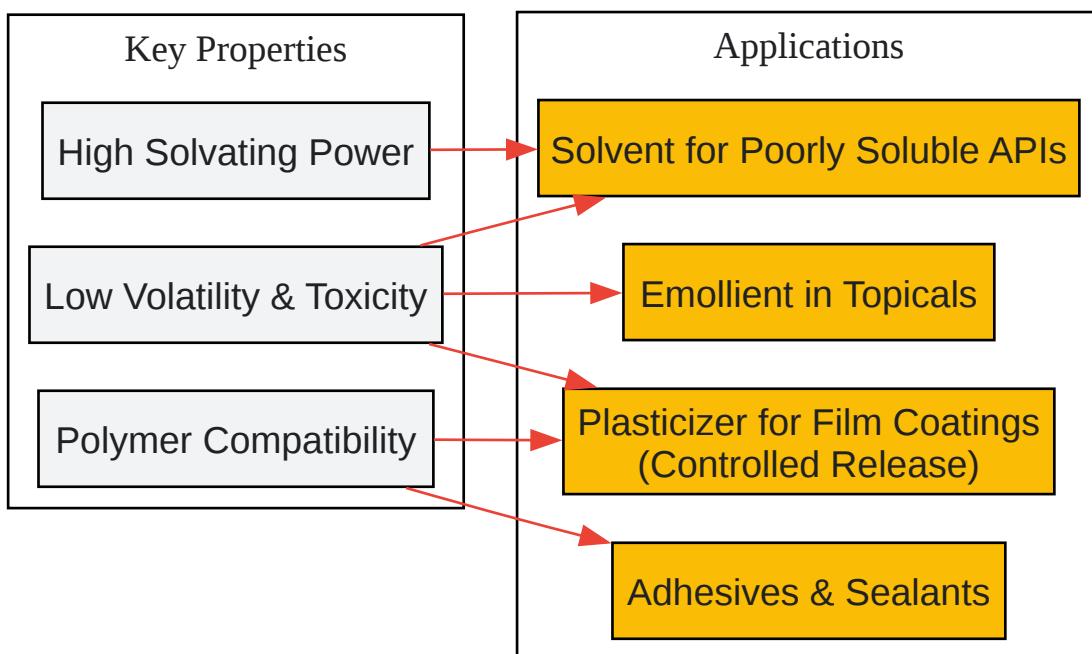

[Click to download full resolution via product page](#)

Fig 1. Generalized workflow for the synthesis of **propylene glycol dibenzoate**.

Applications in Research and Drug Development

Propylene glycol dibenzoate's primary function is as a high-solvating, non-phthalate plasticizer. Its properties make it suitable for various applications in the pharmaceutical and cosmetic industries.

- Plasticizer in Polymeric Systems: It is highly compatible with a wide range of polar polymers, including PVC, PVAc, and polyurethanes. In drug development, it can be used as a plasticizer in aqueous film-coating formulations for tablets, enhancing the flexibility and durability of the coating. This is crucial for modifying drug release profiles, particularly in controlled or delayed-release dosage forms.
- Solvent and Co-Solvent: Due to its high solvating power, it is effective at dissolving poorly soluble active pharmaceutical ingredients (APIs).^[7] This property is beneficial in the formulation of liquid oral solutions and topical preparations, ensuring uniform drug distribution.
- Excipient in Topical Formulations: In cosmetics and topical pharmaceuticals, it acts as a lightweight emollient and moisturizer, softening the skin without leaving a greasy residue.^[7] It can also help to evenly disperse oil-soluble active ingredients and enhance the sensory appeal of a formulation.^[7]
- Alternative to Phthalates: With growing concerns over the safety of phthalate-based plasticizers, **propylene glycol dibenzoate** serves as an environmentally friendly and low-toxicity alternative.^[1] It is recommended by the European Chemical Agency (ECHA) as a replacement for traditional phthalate plasticizers.

[Click to download full resolution via product page](#)

Fig 2. Relationship between properties and applications of **propylene glycol dibenzoate**.

Toxicology and Safety

Propylene glycol dibenzoate is considered to have a low order of toxicity.^[8] Data from extensive use and testing indicate that dibenzoate esters are generally non-mutagenic and non-carcinogenic.

- Acute Toxicity: Oral LD50 in rats is reported as 3295 mg/kg, and dermal LD50 in rats is >2000 mg/kg.^[9]
- Irritation: It may cause mild irritation to the eyes, skin, and respiratory tract upon exposure.^[9] ^[10]
- Environmental Profile: The compound is biodegradable and has a low potential for bioaccumulation.^{[7][8]} However, it is classified as harmful to aquatic life with long-lasting effects, so release into the environment should be avoided.^[1]

It is not classified as a hazardous substance according to the OSHA Hazard Communication Standard.^[9] For detailed handling and safety information, the material safety data sheet

(MSDS) should always be consulted.[[11](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. adakem.com [adakem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Propylene glycol dibenzoate | C17H16O4 | CID 517637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. scispace.com [scispace.com]
- 6. CN103739493A - Method for efficiently producing dipropylene glycol dibenzoate - Google Patents [patents.google.com]
- 7. specialchem.com [specialchem.com]
- 8. Environmental safety assessment of dipropylene glycol dibenzoate | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. itwperformancepolymers.com [itwperformancepolymers.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. atamankimya.com [atamankimya.com]
- To cite this document: BenchChem. [Propylene glycol dibenzoate IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099542#propylene-glycol-dibenzoate-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com